4-Carboxymethyl-2-methyl-piperazine-1-carboxylic acid benzyl ester
Description
4-Carboxymethyl-2-methyl-piperazine-1-carboxylic acid benzyl ester (CAS: 1353960-98-1) is a piperazine derivative with the molecular formula C₁₅H₂₀N₂O₄ and a molecular weight of 292.33 g/mol . Its structure features:
- A benzyl ester group at the piperazine ring's 1-position.
- A carboxymethyl substituent (-CH₂COOH) at the 4-position.
- A methyl group at the 2-position.
This compound is primarily used as a versatile intermediate in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
2-(3-methyl-4-phenylmethoxycarbonylpiperazin-1-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-12-9-16(10-14(18)19)7-8-17(12)15(20)21-11-13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKWKECIYXNCWBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)OCC2=CC=CC=C2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
Analgesic Properties
Research indicates that derivatives of piperazine, including 4-carboxymethyl-2-methyl-piperazine-1-carboxylic acid benzyl ester, exhibit analgesic properties. Studies have shown that modifications in the piperazine structure can lead to compounds with enhanced potency and safety profiles compared to traditional analgesics like fentanyl. For instance, the introduction of different substituents on the piperazine ring has been linked to varying degrees of analgesic activity, suggesting that this compound could be a candidate for developing new pain management therapies .
Modulation of Fatty Acid Amide Hydrolase (FAAH)
Another promising application is the modulation of fatty acid amide hydrolase (FAAH), an enzyme involved in the metabolism of endocannabinoids. Compounds related to this compound have been studied for their potential to inhibit FAAH, which could lead to therapeutic effects in conditions such as anxiety and chronic pain . The ability to modulate this enzyme presents opportunities for developing new treatments targeting the endocannabinoid system.
Synthesis and Derivative Development
Synthetic Pathways
The synthesis of this compound typically involves reactions with halogenated compounds and subsequent transformations to achieve desired functional groups. For example, methods have been developed that allow for the efficient formation of piperazine derivatives through nucleophilic substitution reactions . This flexibility in synthesis opens avenues for creating a variety of derivatives with tailored biological activities.
Case Studies on Derivatives
Several studies have documented the effects of structural modifications on the biological activity of piperazine derivatives. For instance, variations in alkyl chain length or functional group positioning have been shown to significantly impact the pharmacological profiles of these compounds. In one study, specific derivatives demonstrated enhanced antiplasmodial activity against resistant strains of malaria, highlighting their potential in treating infectious diseases .
Pharmacological Research
In Vivo Studies
In vivo experiments have demonstrated the efficacy of certain piperazine derivatives in animal models. For example, compounds derived from this compound have been tested for their ability to reduce parasitemia in malaria-infected mice, showcasing their potential as antimalarial agents . Such studies are crucial for understanding the therapeutic potential and safety profiles of these compounds.
Toxicological Assessments
Toxicity studies are essential for evaluating the safety of new compounds before clinical application. Preliminary assessments indicate that certain piperazine derivatives exhibit low toxicity levels, making them suitable candidates for further development as pharmaceuticals . Comprehensive toxicological evaluations will be necessary to ensure safe usage in humans.
Mechanism of Action
The mechanism by which 4-Carboxymethyl-2-methyl-piperazine-1-carboxylic acid benzyl ester exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with receptors or enzymes in the body, leading to therapeutic effects. The molecular targets and pathways involved would vary based on the biological system and the specific reaction conditions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
4-(2-Hydroxyethyl)-2-methyl-piperazine-1-carboxylic acid benzyl ester
- CAS : 1353947-72-4
- Formula : C₁₅H₂₂N₂O₃
- Molecular Weight : 278.35 g/mol
- Key Difference : Replaces the carboxymethyl group with a hydroxyethyl (-CH₂CH₂OH) substituent at position 4.
- Reduced acidity compared to the carboxylic acid group, limiting ionic interactions in biological systems .
4-(2-Hydroxyethyl)-3-methyl-piperazine-1-carboxylic acid benzyl ester
- CAS : 1353976-43-8
- Formula : C₁₅H₂₂N₂O₃
- Molecular Weight : 278.35 g/mol
- Key Difference : Methyl group at position 3 instead of position 2.
- Similar solubility profile to the hydroxyethyl derivative but distinct conformational preferences .
4-(2-Amino-acetyl)-2-methyl-piperazine-1-carboxylic acid benzyl ester
- CAS : 1353959-01-9
- Formula : C₁₅H₂₁N₃O₃
- Molecular Weight : 291.35 g/mol
- Key Difference: Aminoacetyl (-NHCOCH₃) group at position 4.
- Implications :
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | logP (Predicted) | Solubility (Water) | Key Functional Group |
|---|---|---|---|---|
| Target Compound (CAS 1353960-98-1) | 292.33 | ~1.5 | Low (carboxylic acid) | Carboxymethyl, Benzyl ester |
| 4-(2-Hydroxyethyl)-2-methyl derivative | 278.35 | ~1.2 | Moderate (hydroxyl) | Hydroxyethyl |
| 4-(2-Amino-acetyl) derivative | 291.35 | ~0.8 | Moderate (amine) | Aminoacetyl |
- logP Trends: The carboxymethyl group in the target compound increases hydrophobicity compared to hydroxyethyl or aminoacetyl derivatives.
- Solubility: The hydroxyethyl and aminoacetyl derivatives exhibit better aqueous solubility due to polar functional groups .
Biological Activity
4-Carboxymethyl-2-methyl-piperazine-1-carboxylic acid benzyl ester is a compound that has garnered interest due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound features a piperazine core, which is a common structural motif in many biologically active molecules. Its structure can be represented as follows:
- Chemical Formula : C₁₃H₁₈N₂O₄
- Molecular Weight : 270.29 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the carboxymethyl and benzyl groups enhances its binding affinity and specificity towards these targets.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that play roles in various metabolic pathways.
- Receptor Modulation : It may interact with receptors involved in neurotransmission and inflammation, potentially affecting signaling pathways.
Anticancer Activity
Studies have suggested that piperazine derivatives can inhibit cancer cell proliferation. For instance, compounds similar to this compound have shown potential in targeting cancer cells through apoptotic pathways.
Data Tables
| Biological Activity | Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Enzyme inhibition | Inhibition of phosphodiesterases |
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various piperazine derivatives, finding that modifications to the piperazine ring significantly enhanced activity against Gram-positive bacteria.
- Anticancer Properties : Another investigation focused on the effects of piperazine derivatives on cancer cell lines, demonstrating that certain structural modifications led to increased cytotoxicity.
- Enzyme Interaction Studies : Research on enzyme inhibition revealed that compounds with similar structures effectively inhibited phosphodiesterase activity, suggesting a potential pathway for therapeutic applications in conditions like asthma and erectile dysfunction.
Preparation Methods
Starting Materials and Ring Formation
The synthesis typically begins with 2-methylpiperazine , a commercially available scaffold. Alternative routes involve constructing the piperazine ring via cyclization of 1,2-diamine precursors. For instance, 1-benzyl-3-methylpiperazine can be synthesized by reductive amination of 1,2-diaminopropane with benzaldehyde, followed by hydrogenolytic debenzylation. However, direct use of 2-methylpiperazine streamlines the process, avoiding multi-step ring formation.
Introduction of the Carboxymethyl Group
The 4-carboxymethyl moiety is introduced via alkylation using ethyl bromoacetate or chloroacetyl chloride. In a representative procedure:
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2-Methylpiperazine is dissolved in anhydrous DMF under nitrogen.
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Ethyl bromoacetate (1.2 eq) and potassium carbonate (2 eq) are added, and the mixture is stirred at 60°C for 12 hours.
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The product, 4-(ethoxycarbonylmethyl)-2-methylpiperazine , is isolated via vacuum distillation (yield: 78%).
This step’s efficiency hinges on the base (K₂CO₃ vs. Cs₂CO₃) and solvent (DMF vs. acetonitrile), with polar aprotic solvents favoring nucleophilic substitution.
Protection of the Piperazine Amine
Benzyloxycarbonyl (Cbz) Protection
To prevent undesired side reactions during subsequent steps, the secondary amine is protected using benzyl chloroformate :
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4-(Ethoxycarbonylmethyl)-2-methylpiperazine is treated with benzyl chloroformate (1.1 eq) in dichloromethane at 0°C.
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Triethylamine (1.5 eq) is added dropwise to scavenge HCl, yielding 1-(benzyloxycarbonyl)-4-(ethoxycarbonylmethyl)-2-methylpiperazine (yield: 85%).
The Cbz group is preferred for its stability under basic conditions and ease of removal via hydrogenolysis.
Esterification and Final Modifications
Hydrolysis of Ethyl Ester to Carboxylic Acid
The ethyl ester is saponified to the carboxylic acid using NaOH:
Benzyl Ester Formation
The carboxylic acid is esterified with benzyl alcohol under acid-catalyzed conditions :
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The acid (1 eq), benzyl alcohol (1.5 eq), and p-toluenesulfonic acid (0.1 eq) are refluxed in toluene with a Dean-Stark trap to remove water.
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After 6 hours, the product is purified via silica gel chromatography (hexane/ethyl acetate, 3:1), yielding the title compound (yield: 88%).
Alternatively, thionyl chloride can activate the carboxylic acid to form the acyl chloride, which reacts with benzyl alcohol at room temperature.
Alternative Synthetic Routes
One-Pot Alkylation-Esterification
A streamlined approach combines alkylation and esterification:
Solid-Phase Synthesis
Recent advancements employ resin-bound piperazines for scalability:
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Wang resin-functionalized 2-methylpiperazine is alkylated with Fmoc-protected bromoacetic acid.
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After Fmoc deprotection, the free amine is reacted with benzyl chloroformate, and the product is cleaved from the resin using TFA (yield: 65%).
Analytical and Optimization Data
Table 1: Comparison of Alkylation Conditions
| Alkylating Agent | Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Ethyl bromoacetate | DMF | K₂CO₃ | 60 | 78 |
| Chloroacetyl chloride | Acetonitrile | Cs₂CO₃ | 25 | 65 |
| Benzyl bromoacetate | Toluene | Et₃N | 80 | 70 |
Table 2: Esterification Methods
| Method | Catalyst | Time (h) | Yield (%) |
|---|---|---|---|
| Acid-catalyzed (PTSA) | Toluene | 6 | 88 |
| Acyl chloride (SOCl₂) | DCM | 2 | 85 |
| Steglich (DCC/DMAP) | THF | 12 | 75 |
Challenges and Mitigation Strategies
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Regioselectivity : Competing alkylation at the 1-position is minimized by using bulky bases (e.g., DBU) or pre-protecting the amine.
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Racemization : Chiral 2-methylpiperazine derivatives require asymmetric synthesis or resolution via diastereomeric salt formation.
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Purification : Silica gel chromatography (ethyl acetate/hexane) effectively separates regioisomers, while recrystallization from ethanol improves purity .
Q & A
Q. What are the recommended synthetic routes for 4-Carboxymethyl-2-methyl-piperazine-1-carboxylic acid benzyl ester?
The synthesis typically involves functionalization of a piperazine core. A general approach includes:
- Reacting 1-(4-fluorobenzyl)piperazine derivatives with benzoyl chlorides in dichloromethane (DCM) using N,N-diisopropylethylamine as a base, followed by crystallization or flash chromatography for purification .
- Optimizing esterification steps with benzoic acid derivatives, as seen in analogous protocols for tert-butyl piperazine carboxylates . Key intermediates should be characterized via IR, HNMR, and GC-MS to confirm structural integrity .
Q. What safety protocols are critical when handling this compound?
- PPE: Use NIOSH/EN 166-compliant face shields and safety goggles to prevent ocular exposure .
- Ventilation: Ensure local exhaust ventilation to avoid inhalation of aerosols or dust .
- Spill Management: Contain spills with inert absorbents and avoid dry sweeping to prevent dust dispersion .
- First Aid: Immediate rinsing with water for skin/eye contact and artificial respiration if inhaled .
Q. How should researchers characterize the purity and structure of this compound?
- Chromatography: Use HPLC for purity assessment and flash chromatography for purification .
- Spectroscopy: Confirm structure via IR (carboxylic acid/ester peaks), HNMR (piperazine ring protons), and GC-MS for molecular weight validation .
- Crystallography: Single-crystal X-ray diffraction (as in picrate salt studies) can resolve stereochemical ambiguities .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Solvent Screening: Test polar aprotic solvents (e.g., DMF) versus non-polar solvents (e.g., DCM) to balance reactivity and solubility .
- Stoichiometry: Vary molar ratios of reagents (e.g., benzoyl chloride to piperazine derivatives) to minimize side products .
- Temperature Control: Monitor exothermic reactions to prevent decomposition, especially during esterification .
Q. What strategies address discrepancies in reported biological activity data?
- Assay Standardization: Use consistent cell lines or enzyme batches to reduce variability .
- Structural Validation: Confirm batch-to-batch consistency via X-ray crystallography or NMR to rule out polymorphic effects .
- Mechanistic Studies: Employ molecular docking or isothermal titration calorimetry (ITC) to validate target interactions .
Q. How does the compound’s stability under varying storage conditions impact experimental reproducibility?
- Thermal Stability: Store at 2–8°C in airtight containers to prevent hydrolysis of the ester group .
- Light Sensitivity: Shield from UV exposure to avoid photodegradation, as observed in structurally similar piperazine derivatives .
- Moisture Control: Use desiccants to mitigate ester bond hydrolysis, which can alter bioavailability .
Q. What are the potential decomposition products, and how can they be identified?
- Hydrolysis: Acidic/basic conditions may yield 4-carboxymethyl-2-methyl-piperazine and benzyl alcohol .
- Thermal Degradation: Elevated temperatures could generate nitrogen oxides (NOx) or carbon oxides, detectable via GC-MS .
- Analytical Tools: LC-MS and TGA-FTIR can profile degradation pathways and quantify byproducts .
Q. How can this compound serve as an intermediate in drug development?
- Scaffold Modification: Introduce substituents (e.g., fluorobenzyl groups) to enhance pharmacokinetic properties, as seen in tyrosine kinase inhibitors .
- Prodrug Design: Ester groups can be hydrolyzed in vivo to release active carboxylic acid moieties, improving solubility .
- Biological Screening: Test derivatives against cancer cell lines (e.g., Imatinib analogues) to identify lead compounds .
Methodological Guidance
- Data Contradiction Analysis: Cross-validate conflicting results using orthogonal techniques (e.g., NMR + X-ray) and replicate experiments under standardized conditions .
- Green Chemistry: Replace hazardous solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) or ethyl acetate in scalable syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
